2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
SALOR-INT L445061-1EA is a chemical compound with the CAS number 539812-47-0. It is used primarily for experimental and research purposes. The compound’s detailed chemical properties, including its molecular formula, molecular weight, melting point, boiling point, and density, are well-documented .
Chemical Reactions Analysis
SALOR-INT L445061-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. The major products formed from these reactions can vary, but they typically involve modifications to the compound’s functional groups .
Scientific Research Applications
SALOR-INT L445061-1EA has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be involved in drug development and testing. Industrial applications might include its use as an intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
SALOR-INT L445061-1EA can be compared with other similar compounds used in research and industrial applications. Some similar compounds include those with similar molecular structures or functional groups. The uniqueness of SALOR-INT L445061-1EA lies in its specific chemical properties and the particular applications it is suited for .
Properties
CAS No. |
539812-47-0 |
---|---|
Molecular Formula |
C24H27ClN4OS |
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H27ClN4OS/c1-6-14-29-22(17-10-12-18(13-11-17)24(3,4)5)27-28-23(29)31-15-21(30)26-20-9-7-8-19(25)16(20)2/h6-13H,1,14-15H2,2-5H3,(H,26,30) |
InChI Key |
AXYRXEQRUDJHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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